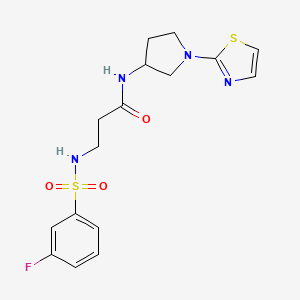

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S2/c17-12-2-1-3-14(10-12)26(23,24)19-6-4-15(22)20-13-5-8-21(11-13)16-18-7-9-25-16/h1-3,7,9-10,13,19H,4-6,8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUAKCNUSSJMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the fluorophenylsulfonamido group: This step involves the reaction of 3-fluoroaniline with sulfonyl chloride under basic conditions to form the sulfonamide.

Synthesis of the thiazolyl group: The thiazole ring is usually synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Coupling reactions: The final step involves coupling the fluorophenylsulfonamido intermediate with the thiazolyl-pyrrolidinyl intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs (Table 1):

Key Observations:

- Fluorine Position: The target compound’s 3-fluorophenylsulfonamido group (meta-substitution) contrasts with the 2-fluorophenyl analog (ortho-substitution) . Meta-substitution may enhance steric compatibility with kinase ATP-binding pockets compared to ortho-substitution, which could hinder binding .

- Sulfonamido vs.

- Thiazole vs. Pyrazolopyrimidine: The thiazole ring in the target compound is a smaller heterocycle compared to the pyrazolopyrimidine in the CDK7 inhibitor (CAS analog in ), which may influence selectivity for specific kinases.

Biological Activity

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₂₃FN₄O₃S₂, with a molecular weight of 426.5 g/mol. The structure includes a thiazole ring, which is known for its biological significance, particularly in anticancer agents.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, derivatives of thiazole have shown significant pro-apoptotic activity. In one study, compounds similar to 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide were evaluated for their cytotoxicity against human breast cancer (MCF-7) and other cell lines using MTT assays. The results indicated that certain derivatives induced apoptosis through both intrinsic and extrinsic pathways, suggesting that the compound may share similar mechanisms of action .

The mechanism by which this compound exerts its biological effects appears to involve the activation of apoptotic pathways. Specifically, it has been associated with increased expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like BCL-2. This shift in expression profiles suggests that the compound may effectively trigger programmed cell death in malignant cells .

Study 1: Cytotoxicity Evaluation

In a comparative study involving various thiazole derivatives, one derivative exhibited an IC₅₀ value of 0.2 µM against MCF-7 cells, indicating potent cytotoxicity. The study utilized assays to measure cell viability and apoptosis markers, confirming that these compounds could be promising candidates for further development in cancer therapy .

Study 2: In Vivo Testing

Another study explored the in vivo efficacy of similar compounds in mouse models bearing tumor xenografts. Results showed significant tumor regression upon administration of the thiazole derivatives, reinforcing their potential as therapeutic agents in oncology. The study highlighted the importance of further investigations into dosage optimization and long-term effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃FN₄O₃S₂ |

| Molecular Weight | 426.5 g/mol |

| Anticancer Activity | IC₅₀ = 0.2 µM (MCF-7) |

| Mechanism | Apoptosis induction |

| Related Compounds | Thiazole derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.